N-(4-ethylbenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1,3,5-Trisubstituted 1,2,4-triazoles
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-3,6-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance of hydrophobic and hydrophilic regions, making it versatile for various interactions.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O2/c1-4-19-9-11-20(12-10-19)16-27(23-7-5-6-14-26-23)25(28)24-18(3)21-13-8-17(2)15-22(21)29-24/h5-15H,4,16H2,1-3H3 |
InChI Key |
ULWFGXYAIFSTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
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